

The Application of Isobutyl Phenylacetate in Food Science: A Technical Guide

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Compound of Interest

Compound Name: *Isobutyl phenylacetate*

Cat. No.: *B089437*

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Abstract

Isobutyl phenylacetate, a flavoring agent with the FEMA number 2210, is a significant component in the flavorist's palette, prized for its sweet, honey-like, and floral aroma with cocoa undertones. This technical guide provides an in-depth overview of **isobutyl phenylacetate**, including its chemical and physical properties, regulatory status, and typical applications in the food industry. Detailed experimental protocols for its synthesis, sensory evaluation, and analytical quantification are presented to support researchers and professionals in the fields of food science and drug development. Furthermore, this document elucidates the metabolic fate of **isobutyl phenylacetate** and outlines a logical workflow for its analysis.

Introduction

Isobutyl phenylacetate (CAS No. 102-13-6) is an ester that is synthetically produced and also found naturally in cocoa.[1] It is widely utilized in the food and fragrance industries to impart or enhance specific flavor and aroma profiles.[2] Its characteristic sweet, honey, and floral notes, often with a hint of cocoa, make it a versatile ingredient in a variety of products, including beverages, baked goods, candies, and dairy products.[1][3] This guide serves as a comprehensive resource for understanding and utilizing **isobutyl phenylacetate** in a scientific and regulatory context.

Properties and Specifications

A thorough understanding of the physicochemical properties of **isobutyl phenylacetate** is essential for its effective application and quality control.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **isobutyl phenylacetate** are summarized in the table below.

Property	Value	Reference(s)
Chemical Name	2-methylpropyl 2-phenylacetate	[4]
Synonyms	Isobutyl 2-phenylacetate, Phenylacetic acid isobutyl ester	[4]
CAS Number	102-13-6	[2]
FEMA Number	2210	[5]
JECFA Number	1013	[5]
Molecular Formula	C ₁₂ H ₁₆ O ₂	[3]
Molecular Weight	192.25 g/mol	[3]
Appearance	Colorless liquid	[2]
Odor Profile	Sweet, honey, floral, cocoa, rosy	[1][3]
Taste Profile	Sweet, floral, honey-like with a cocoa top note at 1 ppm	[1]
Specific Gravity	0.984 - 0.987 @ 25°C	The Good Scents Company
Boiling Point	253 °C	
Refractive Index	1.486 - 1.488 @ 20°C	[2]
Flash Point	113 °C (235.4 °F) - closed cup	
Solubility	Soluble in most fixed oils; insoluble in glycerol and mineral oil.	The Good Scents Company

Regulatory Status

Isobutyl phenylacetate is generally recognized as safe (GRAS) for its intended use as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[5] It is also listed in the Code of Federal Regulations (21 CFR 172.515) as a synthetic flavoring substance

permitted for direct addition to food for human consumption. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated **isobutyl phenylacetate** and found no safety concerns at current levels of intake when used as a flavoring agent.[5]

Typical Usage Levels in Food

The concentration of **isobutyl phenylacetate** in finished food products varies depending on the food matrix and the desired flavor profile. The following table provides typical maximum use levels as reported in the FEMA GRAS list.[6]

Food Category	Typical Maximum Use Level (ppm)
Baked Goods	5.0
Non-alcoholic Beverages	2.8
Frozen Dairy	2.8
Fruit Ices	2.8
Gelatins and Puddings	5.0
Hard Candy	5.5
Processed Fruits	3.0

Experimental Protocols

This section provides detailed methodologies for the synthesis, sensory evaluation, and analytical determination of **isobutyl phenylacetate**.

Synthesis of Isobutyl Phenylacetate (Fischer Esterification)

This protocol describes a laboratory-scale synthesis of **isobutyl phenylacetate** via Fischer esterification.

Materials:

- Phenylacetic acid

- Isobutyl alcohol (2-methyl-1-propanol)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (5% w/v)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Diethyl ether
- Round-bottom flask
- Reflux condenser
- Heating mantle
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

Procedure:

- In a round-bottom flask, combine 1 mole of phenylacetic acid and 2 moles of isobutyl alcohol.
- Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the total mass of reactants) to the mixture while stirring.
- Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-3 hours to drive the reaction to completion.
- After reflux, allow the reaction mixture to cool to room temperature.
- Transfer the mixture to a separatory funnel and add an equal volume of deionized water. Shake gently and allow the layers to separate.

- Drain the lower aqueous layer.
- Wash the organic layer sequentially with:
 - 5% sodium bicarbonate solution to neutralize any unreacted acid.
 - Saturated sodium chloride solution (brine) to remove excess water and water-soluble impurities.
- Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
- Filter the dried organic layer to remove the drying agent.
- Remove the excess isobutyl alcohol and diethyl ether using a rotary evaporator.
- The resulting crude **isobutyl phenylacetate** can be further purified by vacuum distillation.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a method for the sensory evaluation of **isobutyl phenylacetate** in a model beverage system using Quantitative Descriptive Analysis (QDA).

Objective: To characterize and quantify the sensory attributes of **isobutyl phenylacetate**.

Panelists: A panel of 8-12 trained sensory assessors.

Sample Preparation:

- Prepare a stock solution of **isobutyl phenylacetate** (e.g., 1000 ppm) in a suitable solvent like ethanol.
- Prepare a series of concentrations of **isobutyl phenylacetate** in a model beverage base (e.g., sweetened carbonated water) at levels relevant to its typical use (e.g., 1, 3, and 5 ppm).
- A control sample (beverage base without **isobutyl phenylacetate**) should also be prepared.

- Code all samples with random three-digit numbers and present them to the panelists at a controlled temperature.

Procedure:

- **Lexicon Development:** In initial sessions, panelists are presented with the samples and collaboratively develop a lexicon of descriptive terms for the aroma and flavor attributes of **isobutyl phenylacetate** (e.g., honey, floral, cocoa, sweet, fruity, chemical). Reference standards for each attribute should be provided to anchor the panelists.
- **Training:** Panelists are trained to use the developed lexicon and to rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").
- **Evaluation:**
 - Panelists evaluate the coded samples in individual booths under controlled lighting and environmental conditions.
 - The order of sample presentation should be randomized for each panelist.
 - Panelists cleanse their palates with unsalted crackers and water between samples.
 - For each sample, panelists rate the intensity of each attribute on the provided scale.
- **Data Analysis:**
 - The intensity ratings are converted to numerical data.
 - Analysis of Variance (ANOVA) is used to determine if there are significant differences in the attribute intensities across the different concentrations.
 - Principal Component Analysis (PCA) or spider web plots can be used to visualize the sensory profiles of the different concentrations.

Analytical Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the quantification of **isobutyl phenylacetate** in a beverage matrix using GC-MS.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- Headspace autosampler (optional, for volatile analysis)
- Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)

Materials:

- **Isobutyl phenylacetate** standard
- Internal standard (e.g., methyl phenylacetate)
- Dichloromethane (DCM), HPLC grade
- Anhydrous sodium sulfate
- Beverage sample

Procedure:

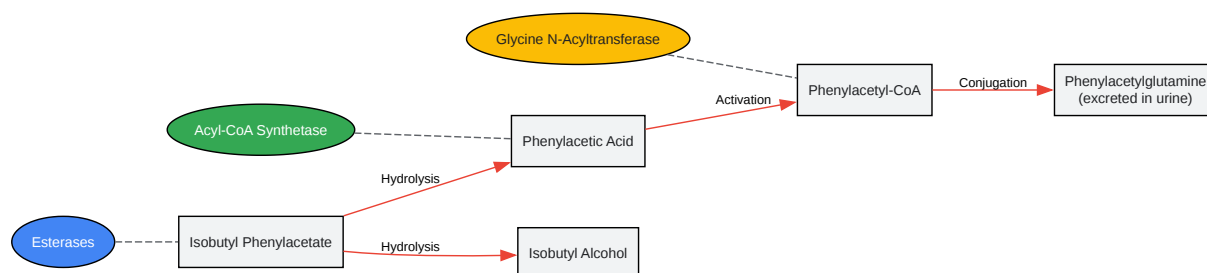
- Sample Preparation (Liquid-Liquid Extraction):
 - Spike a known volume of the beverage sample (e.g., 10 mL) with a known concentration of the internal standard.
 - Add an equal volume of dichloromethane to the sample in a separatory funnel.
 - Shake vigorously for 2 minutes and allow the layers to separate.
 - Collect the organic (DCM) layer.
 - Repeat the extraction twice more with fresh DCM.
 - Combine the organic extracts and dry over anhydrous sodium sulfate.

- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- GC-MS Analysis:
 - Injector: Splitless mode, 250°C.
 - Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - MS Interface Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Mass Range: m/z 40-300.
 - Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. For **isobutyl phenylacetate**, characteristic ions such as m/z 91 (tropylium ion) and 135 can be monitored.
- Quantification:
 - Prepare a calibration curve by analyzing a series of standard solutions of **isobutyl phenylacetate** with a constant concentration of the internal standard.
 - Plot the ratio of the peak area of **isobutyl phenylacetate** to the peak area of the internal standard against the concentration of **isobutyl phenylacetate**.
 - Determine the concentration of **isobutyl phenylacetate** in the sample extract from the calibration curve.

Mandatory Visualizations

Metabolic Pathway of Phenylacetate

Isobutyl phenylacetate is expected to be hydrolyzed in vivo by esterases to isobutyl alcohol and phenylacetic acid. The subsequent metabolism of phenylacetic acid is a key pathway.

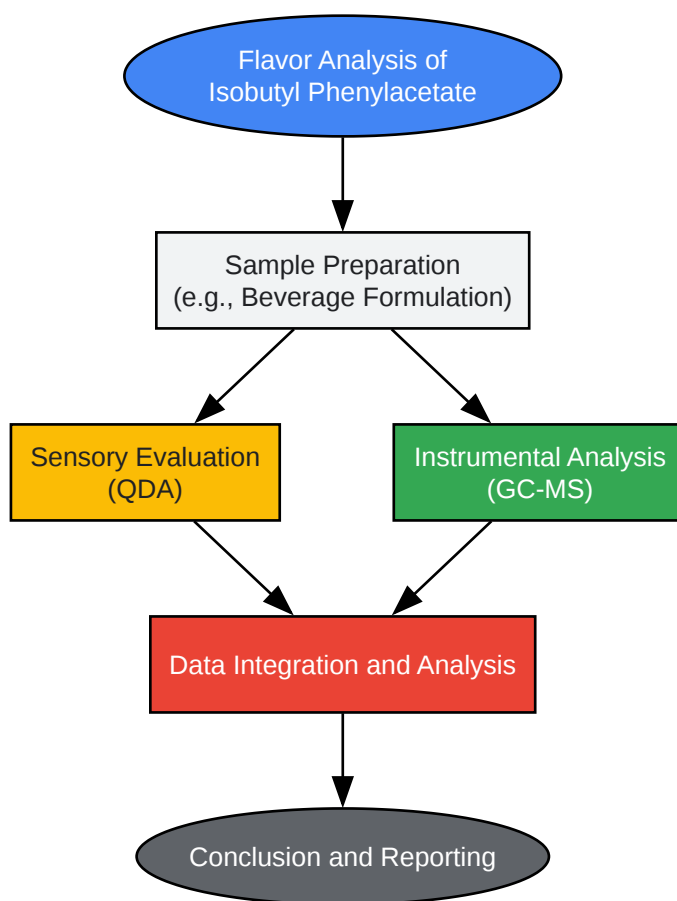


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Caption: Metabolic fate of **isobutyl phenylacetate**.

Experimental Workflow for Flavor Analysis

A logical workflow is crucial for the comprehensive analysis of a flavoring agent like **isobutyl phenylacetate**.



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Caption: General workflow for flavor analysis.

Conclusion

Isobutyl phenylacetate is a valuable and well-regulated flavoring agent with a distinct and desirable sensory profile. This guide has provided a comprehensive technical overview, including its properties, regulatory standing, and detailed experimental protocols for its synthesis and analysis. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the food and pharmaceutical industries, facilitating the informed and effective use of this important flavor ingredient. Further research could focus on the synergistic effects of **isobutyl phenylacetate** with other flavor compounds and its stability in various food matrices under different processing conditions.

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- To cite this document: BenchChem. [The Application of Isobutyl Phenylacetate in Food Science: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089437#use-of-isobutyl-phenylacetate-as-a-flavoring-agent-in-food-science]

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